tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-methoxycarbonylphenyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(21)14-9-10-19-15(11-14)12-5-7-13(8-6-12)16(20)22-4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLRSUQFHZDZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131259 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820665-48-2 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820665-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for functionalization, making it a versatile building block for synthesizing more complex molecules.
Key Reactions :
- Esterification : The compound can undergo esterification reactions, facilitating the formation of various esters which are crucial in the production of pharmaceuticals and agrochemicals.
- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are significant in developing advanced materials and pharmaceuticals.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, primarily due to its ability to modulate biological activity through structural modifications.
Case Studies :
- Anticancer Activity : Research indicates that derivatives of pyridine carboxylates exhibit anticancer properties. Modifications on the tert-butyl 2-[4-(methoxycarbonyl)phenyl]pyridine framework could lead to new candidates for cancer therapeutics.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, suggesting that tert-butyl 2-[4-(methoxycarbonyl)phenyl]pyridine derivatives may also possess such properties.
Materials Science
In materials science, the compound is explored for its potential use in creating advanced materials, particularly polymers and composites.
Applications :
- Polymer Synthesis : The compound can be utilized as a monomer in polymerization processes, contributing to the development of new polymeric materials with desirable mechanical and thermal properties.
- Nanocomposites : Its incorporation into nanocomposites can enhance material properties such as strength and thermal stability.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for esters and biaryls | Versatile building block |
| Medicinal Chemistry | Anticancer and antimicrobial agents | Potential new drug candidates |
| Materials Science | Monomer for polymers and nanocomposites | Enhanced mechanical and thermal properties |
Mechanism of Action
The mechanism by which tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
tert-Butyl (2-Methoxypyridin-4-yl)carbamate (, Page 33)
- Structure : Features a 2-methoxy group on the pyridine ring and a tert-butyl carbamate at the 4-position.
- Key Differences: Unlike the target compound, this analog lacks the 4-(methoxycarbonyl)phenyl group at the 2-position, replacing it with a simpler methoxy group.
tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate (, Page 228)
- Structure : Contains a hydroxy group at the 4-position and a methoxy group at the 5-position of the pyridine ring, with a methylcarbamate side chain.
- This structural variation likely impacts both reactivity and bioavailability .
Piperidine and Piperazine-Based Analogues
tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate ()
- Structure : A piperidine derivative with a methoxy-methylcarbamoyl group and a tert-butyl carboxylate.
- Key Differences : The replacement of the pyridine ring with a piperidine ring reduces aromaticity, altering electronic properties and conformational flexibility. The methoxy-methylcarbamoyl group (-CON(Me)OMe) may exhibit different hydrolytic stability compared to the methoxycarbonyl (-COOMe) group in the target compound .
tert-Butyl 4-{[5-(4-Chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic Acid ()
- Structure : A pyridine-2-carboxylic acid derivative with a 4-chlorophenylcarboxamido side chain.
- Key Differences: The carboxylic acid group at the 2-position introduces acidity (pKa ~2–4), while the tert-butyl carboxylate in the target compound is more lipophilic.
Functional Group Impact on Physicochemical Properties
- TPSA (Topological Polar Surface Area): The target compound’s higher TPSA (~70 Ų vs.
- LogP : The tert-butyl group and aromatic rings contribute to moderate lipophilicity, comparable to analogs in and .
Biological Activity
tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate, with the chemical formula C18H19NO4, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant research findings.
- Molecular Formula : C18H19NO4
- Molecular Weight : 313.35 g/mol
- CAS Number : 1820665-48-2
- Structure : The compound features a pyridine ring linked to a phenyl group that carries a methoxycarbonyl substituent.
Antiproliferative Effects
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 25 | Cervical cancer |
| HL-60 | 30 | Human leukemia |
| MCF-7 | 35 | Breast cancer |
| HT-29 | 40 | Colorectal cancer |
These results indicate that the compound may selectively target cancer cells while sparing normal cells, as shown in studies where IC50 values exceeded 20 µM in normal human peripheral blood mononuclear cells (PBMCs) .
The mechanism by which this compound exerts its effects involves inhibition of tubulin polymerization. This mechanism is crucial for disrupting the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to form the pyridine-aryl bond, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Optimization involves adjusting temperature (80–120°C), solvent polarity (THF/DMF mixtures), and catalyst loading (1–5 mol%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Monitoring intermediates by TLC or GC-MS ensures reaction progression .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.2–1.4 ppm), methoxycarbonyl (δ ~3.8–4.0 ppm), and pyridine protons (δ ~7.5–8.5 ppm).
- IR Spectroscopy : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using single-crystal data (e.g., bond angles, torsion parameters) .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DCM, DMF) but may degrade under prolonged exposure to light or moisture. Store at –20°C in inert atmospheres (argon/nitrogen). Stability tests via HPLC at intervals (0, 24, 48 hrs) under varying conditions (pH, temperature) are advised .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, neural networks) predict physicochemical properties or reactivity?
- Methodological Answer : Quantum chemistry calculations (e.g., DFT) model electronic properties (HOMO-LUMO gaps, charge distribution), while QSPR correlates structural descriptors (logP, polar surface area) with solubility or bioavailability. Neural networks trained on datasets (e.g., CC-DPS) predict synthetic yields or toxicity profiles . Validate predictions experimentally using parallel synthesis and HPLC quantification .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or crystal packing (e.g., X-ray vs. solution-state NMR). Strategies:
- Dynamic NMR : Probe temperature-dependent conformational changes.
- Crystallography : Compare experimental (X-ray) and computed (DFT-optimized) bond lengths/angles .
- Solvent Correction : Apply COSMO-RS models to adjust computational predictions for solvent polarity .
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring during derivatization?
- Methodological Answer :
- Directing Groups : Use meta-directing substituents (e.g., methoxycarbonyl) to guide electrophilic substitution at the 4-position.
- Protection/Deprotection : Temporarily block reactive sites (e.g., tert-butyl esters) during multi-step syntheses .
- Cross-Coupling : Leverage palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) for C–N bond formation at specific positions .
Q. How to design a structure-activity relationship (SAR) study for biological activity screening?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxycarbonyl with carboxylate or amide) to assess electronic effects.
- Assay Selection : Use enzyme inhibition assays (e.g., kinase targets) or cellular viability tests (MTT assay) for preliminary activity.
- Data Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π-values) with bioactivity .
Safety and Best Practices
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .
- Storage : Keep away from ignition sources (P210) in sealed containers under inert gas .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
